1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C({12})H({17})NO({4})S({2}) and a molecular weight of 303.4 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Thienyl Sulfonylation:
Piperidine Carboxylation: The piperidine ring is then functionalized with a carboxyl group, typically through carboxylation reactions using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods: While specific industrial methods for large-scale production are proprietary, they generally follow similar synthetic routes with optimizations for yield and purity. These methods often involve automated synthesis and purification processes to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. The piperidine ring enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-3-carboxylic acid
- 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-4-carboxylic acid
Comparison: Compared to similar compounds, 1-[(2,5-Dimethylthien-3-yl)sulfonyl]piperidine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. The presence of the thienyl ring and the specific positioning of the sulfonyl and carboxyl groups contribute to its unique chemical behavior and biological activity.
Properties
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-8-6-11(9(2)18-8)19(16,17)13-5-3-4-10(7-13)12(14)15/h6,10H,3-5,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLBIMHPVLRDPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.